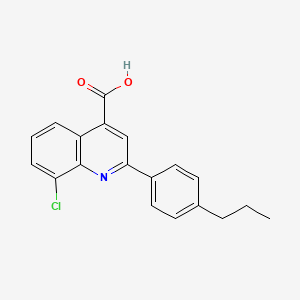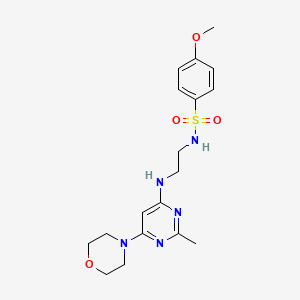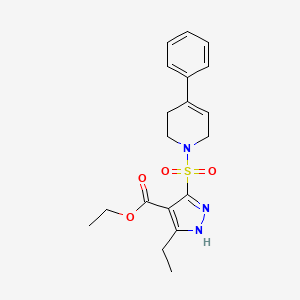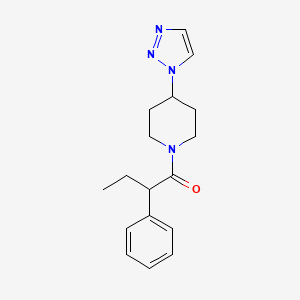
(2R)-2-(Oxan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Oxan-3-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a propanol backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For example, the reaction of ®-propylene oxide with tetrahydropyran-3-ol in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the ring-opening reaction under milder conditions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions: (2R)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: (2R)-2-(Oxan-3-yl)propan-1-one.
Reduction: (2R)-2-(Oxan-3-yl)propane.
Substitution: (2R)-2-(Oxan-3-yl)propan-1-chloride or (2R)-2-(Oxan-3-yl)propan-1-tosylate.
科学的研究の応用
(2R)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context of its use.
類似化合物との比較
- (2S)-2-(Oxan-3-yl)propan-1-ol
- 2-(Tetrahydrofuran-3-yl)propan-1-ol
- 2-(Oxan-2-yl)propan-1-ol
Comparison:
(2S)-2-(Oxan-3-yl)propan-1-ol: This enantiomer has similar chemical properties but may exhibit different biological activity due to its stereochemistry.
2-(Tetrahydrofuran-3-yl)propan-1-ol:
2-(Oxan-2-yl)propan-1-ol: The position of the oxane ring attachment differs, which can influence the compound’s chemical behavior and interactions.
特性
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2378778.png)
![ethyl 7-cyclohexyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2378779.png)
![2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378781.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)

![1-[(4-Chlorophenyl)methyl]-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2378788.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
